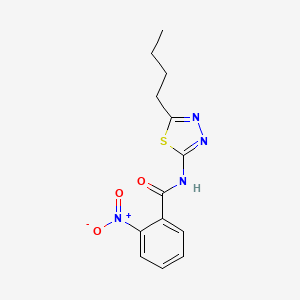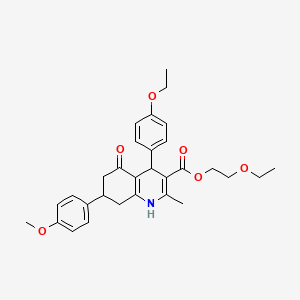![molecular formula C16H21NO3 B4939169 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4939169.png)
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has been used for various purposes such as cognitive enhancement, memory improvement, and physical performance enhancement.
作用機序
The exact mechanism of action of 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam is not fully understood. It is believed to work by increasing the release of acetylcholine, a neurotransmitter that is involved in memory and learning. It also enhances the activity of glutamate, an excitatory neurotransmitter that is involved in synaptic plasticity. 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has also been found to increase the density of dopamine receptors in the brain, which may contribute to its cognitive and physical enhancing effects.
Biochemical and Physiological Effects:
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has been found to increase glucose metabolism in the brain, which may contribute to its cognitive enhancing effects. It has also been found to increase blood flow to the brain, which may improve cognitive function. 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has been shown to have anti-inflammatory and antioxidant effects, which may protect the brain from damage. It has also been found to increase the levels of nerve growth factor, which may promote the growth and survival of neurons.
実験室実験の利点と制限
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has several advantages for lab experiments. It is easily synthesized and has a high purity. It has been extensively studied for its cognitive and physical enhancing effects, making it a useful tool for researchers studying these areas. However, 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has certain limitations. It is a controlled substance in some countries, which may limit its availability for research purposes. It also has a short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for research on 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam. One area of interest is its potential for the treatment of cognitive decline and Alzheimer's disease. Another area of interest is its potential for enhancing physical performance in athletes. There is also interest in studying the long-term effects of 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam use and its safety profile. Further research is needed to fully understand the mechanisms of action of 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam and its potential applications in medicine and sports.
合成法
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam can be synthesized by reacting 2-oxo-pyrrolidine with phenylacetic acid, followed by a reduction reaction with lithium aluminum hydride. The resulting product is then reacted with cyclohexanone to form 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam. The purity of the synthesized product can be improved by recrystallization.
科学的研究の応用
2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has been extensively studied for its cognitive enhancing effects. It has been found to improve memory, attention, learning, and overall cognitive performance. It has also been studied for its physical performance enhancing effects, such as increasing endurance and reducing fatigue. 2-{[(1-phenylethyl)amino]carbonyl}cyclohexanecarboxylic acidtam has been used in clinical trials for the treatment of cognitive decline, Alzheimer's disease, and stroke.
特性
IUPAC Name |
2-(1-phenylethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLURGGEEJWDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4939094.png)

![N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4939116.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4939122.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine](/img/structure/B4939139.png)
![1-(3-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4939149.png)
![1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4939150.png)
![11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4939180.png)
![ethyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B4939187.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B4939195.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4939205.png)
